Nabazenil Nabazenil
Brand Name: Vulcanchem
CAS No.: 58019-65-1
VCID: VC3877026
InChI: InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3
SMILES: CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4
Molecular Formula: C35H55NO3
Molecular Weight: 537.8 g/mol

Nabazenil

CAS No.: 58019-65-1

Cat. No.: VC3877026

Molecular Formula: C35H55NO3

Molecular Weight: 537.8 g/mol

* For research use only. Not for human or veterinary use.

Nabazenil - 58019-65-1

Specification

CAS No. 58019-65-1
Molecular Formula C35H55NO3
Molecular Weight 537.8 g/mol
IUPAC Name [6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl] 4-(azepan-1-yl)butanoate
Standard InChI InChI=1S/C35H55NO3/c1-7-8-11-15-26(3)27(4)28-23-31(38-33(37)16-14-21-36-19-12-9-10-13-20-36)34-29-22-25(2)17-18-30(29)35(5,6)39-32(34)24-28/h23-27H,7-22H2,1-6H3
Standard InChI Key DRVZFWZGQKGHQO-UHFFFAOYSA-N
SMILES CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4
Canonical SMILES CCCCCC(C)C(C)C1=CC2=C(C3=C(CCC(C3)C)C(O2)(C)C)C(=C1)OC(=O)CCCN4CCCCCC4

Introduction

Chemical Structure and Synthesis

Nabazenil features a benzochromene core fused with an azepane moiety, distinguishing it from benzimidazole-based opioids like etonitazene or isotonitazene . The synthesis involves cyclization reactions to construct the benzochromene scaffold, followed by nucleophilic substitution to introduce the azepane group. Industrial production optimizes these steps for yield and purity, though specific synthetic routes remain proprietary .

Structural Modifications

Modifications to the benzochromene core or azepane substituents alter receptor binding affinity. For example:

  • Oxidation: Generates derivatives with reduced CB1 receptor activity.

  • Reduction: Increases lipophilicity, potentially enhancing blood-brain barrier penetration.

Pharmacological Profile

Nabazenil primarily targets cannabinoid receptors, with highest affinity for CB1 receptors in the central nervous system . Preclinical studies suggest dose-dependent effects:

ParameterValue (Preclinical Models)
CB1 Receptor IC5012.3 nM
Anticonvulsant ED501.5 mg/kg
Plasma Half-Life (Rats)4.2 hours

These data indicate potent anticonvulsant activity, though human pharmacokinetics remain unstudied .

Risks and Limitations

Research Gaps

Critical knowledge gaps persist:

  • Human toxicity thresholds

  • Long-term cognitive effects

  • Interaction profiles with common antiseizure medications

Forensic and Regulatory Considerations

No international controls currently regulate Nabazenil, reflecting its niche research status. Analytical methods for detection remain underdeveloped compared to established cannabinoids.

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